molecular formula C8H7F3O2 B127973 3-(Trifluoromethoxy)anisole CAS No. 142738-94-1

3-(Trifluoromethoxy)anisole

Cat. No. B127973
Key on ui cas rn: 142738-94-1
M. Wt: 192.13 g/mol
InChI Key: OKSRAPDSZKICKZ-UHFFFAOYSA-N
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Patent
US08030499B2

Procedure details

To a suspension of 20.0 g of 3-(trifluoromethoxy)phenol and 23.3 g of K2CO3 (anhydrous) in DMF (100 ml) was added 23.9 g of iodine methane under ice cooling, then the reaction mixture was warmed to room temperature, and was stirred at room temperature for 13 hours. To the reaction solution was added EtOAc (100 ml) and purified water (150 ml), and the resulting mixture was stirred for 30 minutes. After liquid separation, the aqueous layer was extracted with EtOAc (50 ml×2), the combined organic layer was washed with purified water (100 ml×3) and with saturated brine (50 ml) and dried overover MgSO4, then, the drying agent was separated by filtration, and the solvent was removed under reduced pressure to obtain 27.7 g of the title compound (crude form, yellow oil). The present compound was used in the next reaction without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
iodine methane
Quantity
23.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[C:13]([O-])([O-])=O.[K+].[K+].C.[I].CCOC(C)=O>CN(C=O)C>[CH3:13][O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([O:3][C:2]([F:11])([F:12])[F:1])[CH:5]=1 |f:1.2.3,4.5,^1:19|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)O)(F)F
Name
Quantity
23.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
iodine methane
Quantity
23.9 g
Type
reactant
Smiles
C.[I]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified water (150 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After liquid separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (50 ml×2)
WASH
Type
WASH
Details
the combined organic layer was washed with purified water (100 ml×3) and with saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overover MgSO4
CUSTOM
Type
CUSTOM
Details
the drying agent was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
COC1=CC(=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: CALCULATEDPERCENTYIELD 128.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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